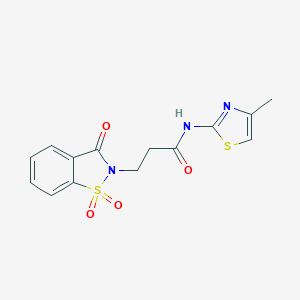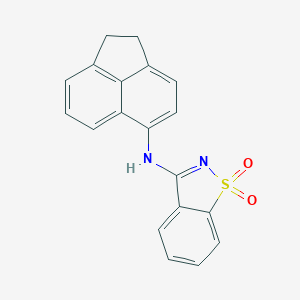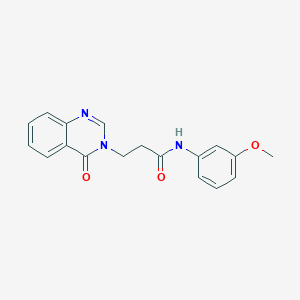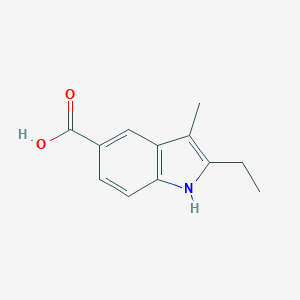![molecular formula C14H17N3O2S B277328 8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline](/img/structure/B277328.png)
8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline is a chemical compound with the molecular formula C14H17N3O2S and a molecular weight of 291.37 g/mol. This compound features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound, and a sulfone group, which is a functional group characterized by a sulfur atom doubly bonded to two oxygen atoms and singly bonded to two carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfones, including 8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline, can be achieved through various methods. Some classical methods include:
Oxidation of Sulfides: This involves the oxidation of sulfides to sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Aromatic Sulfonylation: This method involves the sulfonylation of aromatic compounds using sulfonyl chlorides in the presence of a base.
Alkylation/Arylation of Sulfinates: This involves the reaction of sulfinates with alkyl or aryl halides.
Industrial Production Methods
Industrial production of sulfones often employs large-scale oxidation processes or sulfonylation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The sulfone group can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophilic Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., chlorine, bromine).
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of sulfides.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other biologically active quinoline derivatives.
Industry: Utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline involves its interaction with specific molecular targets. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfone group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Quinolones: These compounds share the quinoline moiety and are known for their antimicrobial properties.
Dibenzo (b,f)thiepin Derivatives: These compounds contain a similar piperazine moiety and exhibit neurotropic and psychotropic activities.
Uniqueness
8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline is unique due to the presence of both the quinoline and sulfone groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H17N3O2S |
|---|---|
Poids moléculaire |
291.37 g/mol |
Nom IUPAC |
8-(4-methylpiperazin-1-yl)sulfonylquinoline |
InChI |
InChI=1S/C14H17N3O2S/c1-16-8-10-17(11-9-16)20(18,19)13-6-2-4-12-5-3-7-15-14(12)13/h2-7H,8-11H2,1H3 |
Clé InChI |
YOLOLRZIROLLOD-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B277245.png)

![4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one](/img/structure/B277260.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)
![2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
![4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl benzoate](/img/structure/B277264.png)
![4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine](/img/structure/B277265.png)
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B277267.png)


![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)

